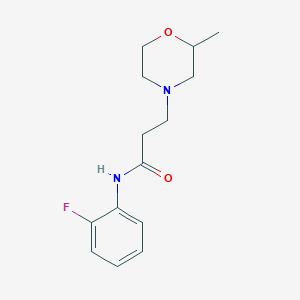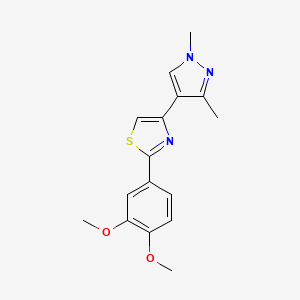![molecular formula C16H17ClN2O2 B7562852 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)
2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines and growth factors. The inhibition of TYK2 has been shown to have potential therapeutic applications in various autoimmune diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Mecanismo De Acción
2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide exerts its therapeutic effects by selectively inhibiting the TYK2 enzyme, which is involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of TYK2, 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide can modulate the immune response and reduce inflammation, which is the underlying mechanism of many autoimmune diseases.
Biochemical and Physiological Effects
2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide has been shown to significantly reduce the production of pro-inflammatory cytokines, such as interleukin-12 and interferon-gamma, while increasing the production of anti-inflammatory cytokines, such as interleukin-10. Moreover, 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of many autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide is its high selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Moreover, 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide has shown good efficacy in preclinical studies, making it a promising candidate for further clinical development. However, one of the limitations of 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Moreover, 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide could also be combined with other small molecule inhibitors targeting different members of the JAK family, such as JAK1, JAK2, and JAK3, to achieve a synergistic effect. Finally, 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide could also be used in combination with biologic therapies, such as monoclonal antibodies, to achieve a more comprehensive and effective treatment for autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide involves several steps, including the reaction of 2-(3-bromophenoxy)aniline with N-(5-chloro-2-methylphenyl)acetamide in the presence of a palladium catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. In a phase II clinical trial, 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide demonstrated significant efficacy in treating psoriasis, with a high percentage of patients achieving a 75% or greater improvement in their symptoms. Moreover, 2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide has also shown promising results in preclinical studies for its potential use in treating other autoimmune diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-6-13(17)8-15(11)19-16(20)10-21-14-4-2-3-12(7-14)9-18/h2-8H,9-10,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVCFVKDXJQCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)
![N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B7562786.png)
![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)

![N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide](/img/structure/B7562816.png)
![[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562825.png)

![[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7562845.png)


![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)
